Calcium nitrate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQGEZLLWXYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583429 | |
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35054-52-5 | |
| Record name | Calcium nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystallographic and Structural Characterization of Calcium Nitrate Hydrate Phases
Investigation of Calcium Nitrate (B79036) Hydrate (B1144303) Crystal Structures
The crystal structures of calcium nitrate hydrates have been primarily elucidated using X-ray diffraction techniques. These studies provide fundamental information about the spatial arrangement of atoms within the crystal lattice. The most common hydrate is the tetrahydrate, Ca(NO₃)₂·4H₂O, which crystallizes in the monoclinic system. scribd.com Other known hydrates include the dihydrate and trihydrate forms. nih.govnih.gov
Determination of Unit Cell Parameters and Space Groups
The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal, are fundamental properties.
For calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) , it crystallizes in the monoclinic crystal system. scribd.com One study identified the space group as P2₁/c, with unit cell parameters a = 6.277(7) Å, b = 9.157(9) Å, c = 14.484(10) Å, and β = 98.6(2)°. iucr.org Another set of data for the monoclinic tetrahydrate reports the space group P2₁/n with slightly different cell dimensions. webmineral.com A separate investigation reports similar monoclinic structure with space group P21/c and provides another set of lattice parameters. materialsproject.org
Calcium nitrate dihydrate (Ca(NO₃)₂·2H₂O) also exists, with one form identified as the beta-polymorph. nih.gov An orthorhombic crystal system with the space group P2₁2₁2₁ has been reported for a glycine (B1666218) calcium nitrate dihydrate complex, with unit cell dimensions a = 6.865(5) Å, b = 13.250(10) Å, and c = 11.275(6) Å. sci-hub.se
The trihydrate form (Ca(NO₃)₂·3H₂O) is also known to exist in monoclinic polymorphs.
The anhydrous calcium nitrate (Ca(NO₃)₂) adopts a cubic crystal structure with the space group Pa-3. nih.gov
Table 1: Crystallographic Data for Calcium Nitrate Hydrate Phases
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ca(NO₃)₂·4H₂O iucr.org | Monoclinic | P2₁/c | 6.277(7) | 9.157(9) | 14.484(10) | 98.6(2) |
| Ca(NO₃)₂·4H₂O webmineral.com | Monoclinic | P 21/n | 14.477 | 9.16 | 6.285 | 98.42 |
| Ca(NO₃)₂·2H₂O (glycine complex) sci-hub.se | Orthorhombic | P2₁2₁2₁ | 6.865(5) | 13.250(10) | 11.275(6) | 90 |
| Ca(NO₃)₂ nih.gov | Cubic | Pa-3 | 7.60 | 7.60 | 7.60 | 90 |
Note: The provided data represents findings from different studies and some variations exist.
Atomic Positional and Displacement Parameters
Detailed crystallographic studies provide the precise coordinates (x, y, z) of each atom within the unit cell, as well as their displacement parameters, which describe the thermal vibrations of the atoms. For calcium nitrate tetrahydrate, the structure consists of Ca₂(H₂O)₈(NO₃)₄ dimers. iucr.org These dimers are then interconnected through a network of hydrogen bonds. iucr.org
Coordination Environments within this compound Lattices
The coordination environment describes the arrangement of atoms or ions immediately surrounding a central atom. In hydrated calcium nitrate, the calcium ion (Ca²⁺) is coordinated by oxygen atoms from both water molecules and nitrate ions.
In the tetrahydrate form, the calcium ion is typically coordinated to nine oxygen atoms. This coordination involves both the nitrate ions and the water molecules. This nine-fold coordination geometry is a recurring theme and is even observed in highly concentrated aqueous solutions of calcium nitrate. In a study of a triaquapurpuratocalcium nitrate dihydrate complex, the calcium atom was found to have an approximate eight-coordinate dodecahedral environment, involving oxygen atoms from the purpurate ligand and water molecules. rsc.org
The nitrate ions (NO₃⁻) act as ligands, coordinating to the calcium ion. The water molecules also play a crucial role in the coordination sphere and in forming hydrogen bond networks that stabilize the crystal structure. smolecule.com
Polymorphism and Anhydrous-Hydrate Transitions in Calcium Nitrate Systems
Calcium nitrate exhibits polymorphism, meaning it can exist in different crystalline forms, and undergoes transitions between its anhydrous and various hydrated states depending on conditions like temperature and humidity. acs.org
Phase Transitions and Equilibrium Conditions
The transitions between different hydrate phases and the anhydrous form are governed by temperature and water vapor pressure. The tetrahydrate, Ca(NO₃)₂·4H₂O, melts at approximately 42.7 °C. wikipedia.org Upon further heating, it progressively loses its water of crystallization. google.comgoogle.com Complete dehydration to the anhydrous form occurs at around 260 °C, and the anhydrous salt has a melting point of 561 °C. google.comgoogle.com
The phase diagram of the calcium nitrate-water system shows the existence of several stable hydrate phases at different temperatures and concentrations. nih.govnist.gov Studies using differential scanning calorimetry (DSC) have identified multiple phase transitions in Ca(NO₃)₂·4H₂O at temperatures between 90 K and 300 K. researchgate.net These transitions are associated with changes in the crystal structure and the dynamics of the nitrate anions and water molecules. researchgate.net
The hygroscopic nature of calcium nitrate means it readily absorbs moisture from the atmosphere, leading to transitions between different hydration states. smolecule.com For instance, anhydrous calcium nitrate will absorb moisture to form the tetrahydrate under ambient conditions. smolecule.com
Table 2: Phase Transition Temperatures of Calcium Nitrate
| Transition | Temperature | Notes |
| Melting of Ca(NO₃)₂·4H₂O wikipedia.org | 42.7 °C | The tetrahydrate melts. |
| Dehydration of Ca(NO₃)₂·4H₂O google.comgoogle.com | ~47 °C to 260 °C | Gradual loss of water of crystallization. |
| Melting of Anhydrous Ca(NO₃)₂ | 561 °C | Melting point of the completely dehydrated form. |
| Low-Temperature Phase Transitions in Ca(NO₃)₂·4H₂O researchgate.net | 90 K - 300 K | Multiple transitions observed via DSC. |
Formation and Characterization of Amorphous this compound States
Under certain conditions, particularly rapid dehydration or when exposed to low relative humidity, calcium nitrate can exist in an amorphous state rather than a crystalline one. smolecule.comcopernicus.org Amorphous solids lack the long-range ordered structure of crystals.
Studies have shown that at relative humidities below 7%, calcium nitrate particles exist as amorphous hydrates. smolecule.comcopernicus.org In the relative humidity range of 7-10%, a phase transition occurs, and above 10% RH, they are present as aqueous solution droplets. copernicus.org This amorphous state can be formed during the synthesis of other materials, such as amorphous calcium phosphate (B84403), where calcium nitrate is used as a precursor. nih.gov The formation of amorphous calcium carbonate has also been studied, highlighting the complexity of calcium salt crystallization. pnas.orgscirp.org
The characterization of these amorphous states often involves techniques like Raman spectroscopy and X-ray diffraction, which can distinguish between crystalline and amorphous structures. copernicus.orgnih.gov The amorphous nature of these materials can influence their reactivity and properties. rsc.org
Influence of Crystallization Conditions on this compound Morphology and Growth Kinetics
The morphology and growth kinetics of this compound crystals are significantly influenced by various crystallization conditions, including temperature, supersaturation, and fluid dynamics. ijcce.ac.irmdpi.com Controlling these parameters is essential for producing crystals with desired characteristics, such as uniform size and shape, which impacts downstream processes like filtration. ias.ac.inresearchgate.net The growth of Ca(NO₃)₂·4H₂O crystals, in particular, is a complex mass transfer process. ijcce.ac.irresearcher.life
Supersaturation and Fluid Dynamics in Crystal Growth
Supersaturation is the primary driving force for both nucleation and crystal growth in a crystallization process. ias.ac.in It represents the excess of dissolved solute compared to its equilibrium solubility at a given temperature. ias.ac.in In the context of calcium nitrate tetrahydrate, the level of relative supersaturation directly correlates with the crystal growth rate; as supersaturation increases, the growth rate enlarges. ijcce.ac.irresearcher.life
Fluid dynamics, particularly in systems like a CFB crystallizer, play a crucial role in modulating the effect of supersaturation. ijcce.ac.ir The growth of Ca(NO₃)₂·4H₂O crystals is heavily influenced by the mass transfer process, which is enhanced by the hydrodynamic conditions of the solution. ijcce.ac.ir Research conducted in a CFB crystallizer demonstrated that the mean mass crystal growth rate (RG) of Ca(NO₃)₂·4H₂O increased linearly with the fluid circulation velocity at a fixed relative supersaturation. ijcce.ac.irresearcher.life This enhancement is attributed to the increased diffusion rates between the supersaturated solution and the crystal particles, facilitated by the turbulent flow conditions in the crystallizer. ijcce.ac.ir The constant renewal of the solution at the crystal face ensures that the growth process is not limited by localized depletion of the solute.
Activation Energy and Growth Rate Determination
Studies have shown that the crystallization kinetics of Ca(NO₃)₂·4H₂O follow a first-order equation. ijcce.ac.irresearcher.life The mean mass crystal growth rate (RG) can be experimentally determined by measuring the increase in mass of seed crystals over time in a supersaturated solution. ijcce.ac.ir This growth rate is significantly affected by operational parameters. For example, in a CFB crystallizer, RG remains relatively constant throughout the crystallization time under stable conditions but is highly sensitive to changes in fluid velocity and relative supersaturation. ijcce.ac.irresearcher.life
Table 2: Influence of Operating Conditions on the Mean Mass Crystal Growth Rate (RG) of Ca(NO₃)₂·4H₂O
| Parameter | Condition | Effect on Growth Rate (RG) | Reference |
|---|---|---|---|
| Relative Supersaturation (σ) | Increased at a fixed fluid velocity | RG increases | ijcce.ac.irresearcher.life |
| Fluid Circulated Velocity | Increased at a fixed relative supersaturation | RG increases linearly | ijcce.ac.irresearcher.life |
| Crystallization Temperature | Varied (e.g., 15, 18, 21, 25 °C) for activation energy calculation | Higher temperature generally enhances growth | ijcce.ac.irntnu.no |
| Crystallization Time | Monitored in a CFB crystallizer | RG remains essentially constant under stable conditions | ijcce.ac.irresearcher.life |
Thermal Decomposition Pathways and Dehydration Mechanisms of Calcium Nitrate Hydrate
Multistage Dehydration Processes of Calcium Nitrate (B79036) Hydrate (B1144303)
Calcium nitrate most commonly exists as a tetrahydrate, Ca(NO₃)₂·4H₂O. The dehydration of this compound upon heating does not occur in a single step but rather through a series of sequential or overlapping stages.
The thermal dehydration of calcium nitrate tetrahydrate commences after it melts at approximately 42.7-50°C. researchgate.netscispace.comfinalsite.net The process involves the stepwise release of its four water molecules. While the exact temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere, a general pathway has been identified through thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses. researchgate.netresearchgate.net
The dehydration typically proceeds in three main stages:
First Stage (50–150°C): In this temperature range, the first quarter of the water molecules is released. researchgate.netresearchgate.net
Second Stage (160–180°C): Following the initial water loss, a further half of the water molecules are liberated from the crystal structure. researchgate.netresearchgate.net
Third Stage (190–220°C): The final quarter of water molecules is removed, leading to the formation of anhydrous calcium nitrate. researchgate.netresearchgate.net
Another study describes the dehydration in two main steps following the melting of the tetrahydrate at 320 K (47°C). researchgate.netgoogle.com In this model, one-quarter of the water molecules are released first, followed by the remaining three-quarters, with the entire dehydration process concluding at approximately 475 K (202°C). researchgate.net Complete dehydration to anhydrous calcium nitrate is generally achieved by temperatures around 260°C. google.comgoogle.com
Table 1: Temperature Ranges for the Dehydration of Calcium Nitrate Tetrahydrate
| Dehydration Stage | Temperature Range (°C) | Fraction of Water Released |
| Stage 1 | 50 - 150 | 1/4 |
| Stage 2 | 160 - 180 | 1/2 |
| Stage 3 | 190 - 220 | 1/4 |
The kinetic analysis of the dehydration of ionic hydrates is complex, often involving mechanisms of nucleation and growth. acs.org For the dehydration of calcium sulfate (B86663) dihydrate, a comparable system, studies have shown that the process begins with an induction period, which shortens as temperature increases, followed by a sigmoidal mass loss curve. acs.org This behavior is controlled by both the formation of nuclei of the new phase (nucleation) and their subsequent expansion (growth). acs.org Kinetic models such as the Mampel model can be employed to derive kinetic parameters for these distinct processes from experimental data. acs.org This comprehensive approach, which analyzes the influence of temperature and water vapor pressure on reaction kinetics, is applicable to other ionic hydrates like calcium nitrate hydrate. acs.org However, detailed kinetic parameters for each specific dehydration step of this compound are not extensively detailed in the provided literature.
Identification of Water Release Temperature Ranges
Decomposition of Anhydrous Calcium Nitrate and Subsequent Product Formation
Following complete dehydration, the resulting anhydrous calcium nitrate remains stable over a significant temperature range. researchgate.net Upon further heating to higher temperatures, it melts and then undergoes decomposition.
The thermal decomposition of anhydrous calcium nitrate begins at temperatures above 500°C. wikipedia.org The process involves the breakdown of the nitrate ions, leading to the evolution of a mixture of gaseous products. These gases have been identified as nitrogen dioxide (NO₂) and oxygen (O₂). wikipedia.orgaskiitians.comdoubtnut.comsmolecule.com Some studies also report the formation of nitric oxide (NO). researchgate.netresearchgate.netgoogle.com
2Ca(NO₃)₂(s) → 2CaO(s) + 4NO₂(g) + O₂(g) wikipedia.orgshaalaa.combrainly.com
Table 2: Gaseous Products from Anhydrous Calcium Nitrate Decomposition
| Gaseous Product | Chemical Formula | Common Observation |
| Nitrogen Dioxide | NO₂ | Reddish-brown gas askiitians.comquora.com |
| Oxygen | O₂ | Colorless gas askiitians.comdoubtnut.com |
| Nitric Oxide | NO | Reported as an initial product researchgate.netresearchgate.net |
The solid product resulting from the complete thermal decomposition of calcium nitrate is calcium oxide (CaO), a white solid commonly known as quicklime. askiitians.comquora.com The decomposition process, which occurs in the temperature range of 550–600°C, yields CaO as the final solid residue. researchgate.netresearchgate.net This conversion is a key feature of the thermal behavior of alkaline earth metal nitrates. quora.com The formation of calcium oxide is a direct consequence of the breakdown of the calcium nitrate structure once the decomposition temperature is reached. wikipedia.orgaskiitians.com
Evolution of Gaseous Decomposition Products (NO, NO2, O2)
Thermodynamic Aspects of this compound Thermal Behavior
The thermal behavior of this compound is governed by key thermodynamic parameters. The initial step of dissolving calcium nitrate tetrahydrate in water is a highly endothermic process, which is why it is used in some regenerable cold packs. wikipedia.org
Applications and Mechanistic Studies of Calcium Nitrate Hydrate in Advanced Material Systems
Cement and Concrete Chemistry: Acceleration and Microstructure Modification
Calcium nitrate (B79036) hydrate (B1144303) is a significant chemical compound in the field of cement and concrete chemistry, primarily utilized for its ability to accelerate the hydration process and modify the resulting microstructure. Its application is crucial in scenarios requiring rapid strength development, such as in cold weather concreting and the production of precast concrete elements. d-nb.infosuperplasticizers.com The accelerating effect of calcium nitrate stems from its influence on the primary hydration reactions of Portland cement, specifically those involving tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). sinooan.comnih.gov
Mechanisms of Calcium Nitrate as a Cement Hydration Accelerator
The role of calcium nitrate as a cement hydration accelerator is multifaceted, impacting several key chemical reactions that govern the setting and hardening of cement. nih.govresearchgate.net Its presence in the cementitious system alters the kinetics of both aluminate and silicate hydration phases. d-nb.infomdpi.com
Calcium nitrate significantly affects the hydration of tricalcium aluminate (C₃A), one of the most reactive clinker phases in ordinary Portland cement (OPC). nih.govmdpi.com The addition of calcium nitrate has been shown to enhance the formation of ettringite (AFt), a crystalline product of C₃A hydration. d-nb.inforesearchgate.net This enhanced formation is a key aspect of its accelerating mechanism. d-nb.info The nitrate ions (NO₃⁻) from the dissolved calcium nitrate can participate in the early reactions, influencing the precipitation of hydration products. researchgate.net Research indicates that calcium nitrate promotes the formation of ettringite, which contributes to the initial stiffening of the cement paste. d-nb.infoingenio-web.it
The interaction of calcium nitrate with the aluminate phases is complex. While it promotes ettringite formation, it may also influence the subsequent conversion to other aluminate-ferrite-monosubstituent (AFm) phases. nih.govresearchgate.net Some studies suggest that nitrate ions can be incorporated into the structure of AFm phases. nih.gov
Calcium nitrate also plays a crucial role in accelerating the hydration of tricalcium silicate (C₃S), the primary strength-giving component in Portland cement. sinooan.commdpi.com The dissolution of calcium nitrate increases the concentration of calcium ions (Ca²⁺) in the pore solution. mdpi.comresearchgate.net This increased calcium ion concentration leads to a faster supersaturation with respect to calcium hydroxide (B78521) (portlandite), promoting its earlier precipitation. d-nb.infomdpi.com
The early precipitation of portlandite is believed to be a catalyst for the accelerated hydration of C₃S and the subsequent formation of calcium silicate hydrate (C-S-H) gel. d-nb.infomdpi.com C-S-H is the main binding phase in hardened cement paste, responsible for its strength and durability. sinooan.com By promoting the earlier and faster formation of C-S-H, calcium nitrate contributes to rapid strength development. superplasticizers.comsinooan.com Some theories propose that calcium salts, like calcium nitrate, facilitate the homogeneous nucleation of C-S-H by increasing the availability of calcium in the solution. d-nb.info Furthermore, some research suggests that a reduction in the aluminum concentration in the initial pore solution, influenced by calcium nitrate's effect on C₃A hydration, may also contribute to the acceleration of C₃S hydration. d-nb.info
A significant aspect of the mechanism of calcium nitrate in cement hydration is the formation of nitrate-containing AFm phases. d-nb.inforesearchgate.net AFm phases are a family of layered calcium aluminate hydrates. researchgate.net In the presence of nitrate ions, a nitrate-containing AFm phase (NO₃-AFm) can form, often at the expense of monosulfoaluminate. researchgate.netingenio-web.it
Promotion of Tricalcium Silicate (C3S) Hydration and Calcium Silicate Hydrate (C-S-H) Formation
Impact on Cement Hydration Kinetics and Setting Time
The addition of calcium nitrate has a pronounced impact on the kinetics of cement hydration, leading to a reduction in both the initial and final setting times. cas.czvilniustech.lt This acceleration is a direct result of the mechanisms described above, which expedite the chemical reactions responsible for the transition from a fluid paste to a solid material. superplasticizers.com
One of the key effects of calcium nitrate on cement hydration kinetics is the shortening of the induction period. mdpi.comcas.cznih.gov The induction period is a stage of slow reactivity that follows the initial rapid dissolution of cement grains. mdpi.comnih.gov By shortening this dormant phase, calcium nitrate allows the acceleration period, characterized by rapid C-S-H formation and heat evolution, to commence earlier. d-nb.infomdpi.com
Interactive Data Tables
Effect of Calcium Nitrate on Setting Time of Portland Cement Paste
| Calcium Nitrate Dosage (% by cement mass) | Initial Setting Time (minutes) | Final Setting Time (minutes) | Temperature (°C) |
| 0 | 149 | - | 20 |
| 1 | 120 | - | 20 |
| 0 | 285 | - | 5 |
| 1 | 175 | - | 5 |
| 0 | 318 | - | 0 |
| 1 | 208 | - | 0 |
Data sourced from multiple studies and may vary based on cement composition and experimental conditions. researchgate.netcas.cz
Influence of Calcium Nitrate on Hydration Peak Time
| Calcium Nitrate Dosage (% by cement mass) | Time to Reach Maximum Hydration Temperature (hours) |
| 0 | 10 |
| 1 | 8.5 |
| 2 | 7.5 |
| 3 | 7 |
This table illustrates the accelerating effect of increasing dosages of calcium nitrate on the time to reach the peak of the main hydration reaction. cas.cz
Heat of Hydration Profiles
The addition of calcium nitrate to cementitious systems significantly influences the kinetics of hydration, acting as an accelerator. This effect is quantitatively observed through isothermal calorimetry, which measures the heat flow from the cement paste as hydration reactions occur. The data reveals that calcium nitrate shortens the induction period and increases the rate of the main hydration reactions.
Studies on Ordinary Portland Cement (OPC) have demonstrated that even small additions of calcium nitrate can alter the heat evolution profile. For instance, with a 1 wt. % addition of Ca(NO₃)₂, the main hydration peak is reached earlier compared to a control sample. purdue.edu While the cumulative heat of hydration after 72 hours may not be significantly increased, the initial rate of heat release is notably higher. purdue.edu This acceleration is crucial for applications requiring rapid setting and early strength development.
In a study using a TAM Air calorimeter at 20°C, the synergy between citric acid (a retarder) and calcium nitrate (an accelerator) was observed. While calcium nitrate alone clearly acts as a setting accelerator, when combined with citric acid, it behaves as a hardening retarder, lowering the peak rate of hydration heat and distributing it over a longer period.
Table 1: Isothermal Calorimetry Data for Cement Paste with Calcium Nitrate This table is interactive. Click on the headers to sort the data.
| Sample | Ca(NO₃)₂ Dosage (wt. % of cement) | Time to Main Hydration Peak (approx. hours) | Peak Heat Flow (approx. mW/g) | Cumulative Heat at 72h (J/g) | Reference |
|---|---|---|---|---|---|
| OPC Control | 0 | ~12 | ~3.5 | ~300 | purdue.edu |
| OPC + 1% CN | 1 | ~10 | ~3.6 | ~305 | purdue.edu |
| OPC + 5% CN | 5 | ~8 | ~4.0 | ~310 | purdue.edu |
| CAC Control (20°C) | 0 | Varies | Varies | Recorded for 7 days | purdue.edu |
| CAC + 5% CN (20°C) | 5 | Varies | Varies | Recorded for 7 days | purdue.edu |
| CAC + 10% CN (20°C) | 10 | Varies | Varies | Recorded for 7 days | purdue.edu |
| CAC + 15% CN (20°C) | 15 | Varies | Varies | Recorded for 7 days | purdue.edu |
Influence on Hydrated Phase Composition and Morphology
Calcium nitrate hydrate actively modifies the composition and morphology of the hydrated phases within the cement matrix. Its presence influences the formation of both aluminate and silicate hydrate phases.
Quantitative X-ray diffraction (XRD) analysis reveals that calcium nitrate promotes the formation of ettringite (AFt) and a nitrate-containing monosulfoaluminate (NO₃-AFm) phase. d-nb.inforesearchgate.net This is particularly evident at higher dosages (e.g., 5 wt. %). d-nb.info The formation of these phases comes at the expense of other phases. For instance, in white Portland cement pastes, an increase in calcium nitrate concentration has been linked to variations in the amounts of portlandite (calcium hydroxide, CH) and calcite (calcium carbonate, CC), with higher dosages potentially leading to increased carbonation of CH. mdpi.com
Scanning Electron Microscopy (SEM) provides visual evidence of these morphological changes. In the presence of calcium nitrate, the needle-like ettringite crystals that form are observed to be shorter and smaller. mdpi.com Furthermore, the morphology of the primary binding phase, calcium-silicate-hydrate (C-S-H) gel, is also altered. mdpi.comscientific.net Studies on C-S-H synthesized from calcium nitrate and sodium silicate solutions show that the morphology can range from foil-like to more complex gel-state structures depending on the Ca/Si ratio. whiterose.ac.ukresearchgate.net The addition of calcium nitrate can accelerate the polymerization of silicate chains within the C-S-H, which affects its structure and surface area.
Table 2: Quantitative XRD Analysis of White Portland Cement Paste with Calcium Nitrate (CN) after 28 Days This table is interactive. Click on the headers to sort the data.
| Sample ID | CN Dosage (% of cement mass) | Portlandite (CH) (wt. %) | Calcite (CC) (wt. %) | Ettringite (AFt) | Reference |
|---|---|---|---|---|---|
| CPA0 | 0 | ~18 | ~5 | Not Quantified | mdpi.comresearchgate.net |
| CPA1 | 1 | ~17 | ~6 | Not Quantified | mdpi.comresearchgate.net |
| CPA2 | 2 | ~15 | ~8 | Not Quantified | mdpi.comresearchgate.net |
| CPA3 | 3 | ~14 | ~9 | Not Quantified | mdpi.comresearchgate.net |
Note: The data indicates a trend of decreasing Portlandite and increasing Calcite with higher CN dosage, suggesting enhanced carbonation.
Effects on Pore Structure Development in Cementitious Matrices
The influence of this compound extends to the development of the pore structure within the hardened cement matrix. Research indicates that its addition can lead to a refinement of the pore system, although the effects can be complex and depend on the dosage and cement type.
Table 3: Porosity Data for Cementitious Systems with Calcium Nitrate (CN) This table is interactive. Click on the headers to sort the data.
| Material | CN Dosage (% of cement mass) | Measurement Technique | Key Finding | Reference |
|---|---|---|---|---|
| White Cement Paste | 0 - 3% | NMR Relaxometry | Increase in capillary porosity contribution with increased CN. | mdpi.comnih.gov |
| White Cement Paste | 2% | FFC NMR Relaxometry | Faster increase in surface-to-volume ratio of capillary pores. | mdpi.com |
| Hardened Concrete | 1 - 4% | Not Specified | Use of CN can reduce the pore size distribution. | wipo.int |
| HSC Concrete | 0 - 5% | Capillary Suction | No significant change in capillary porosity. | irbnet.de |
| Mortar | Not Specified | Porosimetry | Addition of Ca(NO₃)₂ decreases total porosity. | ampp.org |
Mitigation of Phase Conversion in Calcium Aluminate Cements
In calcium aluminate cements (CAC), a significant drawback is the phenomenon of "conversion," where initially formed, metastable hexagonal hydrates (CAH₁₀ and C₂AH₈) transform over time into the stable, denser cubic hydrate (C₃AH₆) and gibbsite (AH₃). researchgate.net This conversion leads to an increase in porosity and a significant loss of strength. purdue.eduscientific.net
This compound has been identified as an effective admixture for mitigating this detrimental phase conversion. purdue.edupurdue.edu The mechanism relies on altering the thermodynamic pathway of hydration. By introducing nitrate ions into the system, the formation of a nitrate-containing AFm phase (NO₃-AFm) is provoked. purdue.eduresearchgate.net This phase is thermodynamically preferred over the metastable hydrates (CAH₁₀ and C₂AH₈) and is more thermostable. purdue.edupurdue.edu
By promoting the formation of NO₃-AFm, the reaction pathway effectively bypasses the formation of the metastable phases that lead to conversion. researchgate.netceramic-science.com Research using XRD and thermal analysis has confirmed the absence of the deleterious C₃AH₆ phase in CAC systems containing sufficient quantities of calcium nitrate, even when cured at elevated temperatures (e.g., 40°C and 50°C) that would typically accelerate conversion. purdue.eduresearchgate.net Consequently, the compressive strength of the CAC is significantly improved and stabilized over the long term. purdue.edugoogle.com Studies indicate that an optimal dosage, for example around 10% by mass of cement, can be particularly effective. purdue.edu
Table 4: Compressive Strength of Calcium Aluminate Cement (CAC) Mortars with Calcium Nitrate (CN) at 28 Days This table is interactive. Click on the headers to sort the data.
| Curing Temperature | CN Dosage (% of cement mass) | Compressive Strength (MPa) | Key Observation | Reference |
|---|---|---|---|---|
| 40°C | 0% (Control) | 24.7 | Significant strength loss due to conversion. | purdue.edu |
| 40°C | 10% | ~55 | Highest strength, indicating conversion mitigation. | purdue.edu |
| 50°C | 0% (Control) | ~20 | Severe strength loss due to rapid conversion. | purdue.edu |
| 50°C | 10% | ~45 | Maintained high strength, conversion avoided. | purdue.edu |
Phase Change Materials (PCMs) for Thermal Energy Storage
Microscopic Structural Analysis of Liquid and Crystalline Ca(NO₃)₂·4H₂O
Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a promising phase change material (PCM) for thermal energy storage at room temperature due to its suitable melting point (around 42.7°C) and high enthalpy of fusion. researchgate.netnih.govustb.edu.cn Understanding its microscopic structure in both the crystalline (solid) and liquid (molten) states is crucial for explaining its thermal properties.
Liquid (Molten) State: Upon melting, the long-range order of the crystal lattice is lost, but significant local structuring persists. X-ray diffraction and Raman spectroscopy studies of liquid Ca(NO₃)₂·4H₂O reveal a change in the coordination environment. researchgate.net In the liquid state, the first coordination layer of a calcium ion is thought to contain approximately 3 water molecules and 4 to 5 nitrate ions. researchgate.net A key difference from the solid state is that a nitrate ion acts as a dioxygen bridge, linking two separate calcium ions in a monodentate fashion (Ca-O(NO)O-Ca). researchgate.net This bridging can form chain or ring-like structures within the melt. This structural transformation from the corner-sharing bidentate coordination in the solid to the edge-sharing monodentate bridging in the liquid is a key factor in its behavior as a PCM. researchgate.net
Table 5: Structural Parameters of Crystalline and Liquid Ca(NO₃)₂·4H₂O This table is interactive. Click on the headers to sort the data.
| Parameter | Crystalline State | Liquid (Molten) State | Technique | Reference |
|---|---|---|---|---|
| Crystal System | Monoclinic | Amorphous (Liquid) | XRD | wipo.int |
| Ca²⁺ Coordination | Bidentate (Ca-O(NO₂)-Ca) | Monodentate bridging (Ca-O(NO)O-Ca) | XRD, Raman | researchgate.net |
| Ca²⁺ First Coordination Shell | Coordinated by H₂O and NO₃⁻ | ~3 H₂O molecules, 4-5 NO₃⁻ ions | XRD, Raman | researchgate.net |
| Ca²⁺ Coordination Number | 9 | ~8 | XRD | dntb.gov.ua |
Coordination Chemistry of Calcium Ions in Molten this compound
The molten state of this compound is not simply a disordered liquid but a complex electrolyte with distinct coordination chemistry. It can be viewed as an intermediate between a concentrated aqueous solution and an anhydrous molten salt. whiterose.ac.uk The Ca²⁺ ions, water molecules, and nitrate anions form a quasi-lattice structure where they are in continuous contact. d-nb.info
Spectroscopic studies of transition metal ions dissolved in molten Ca(NO₃)₂·4H₂O show that the coordination environment is similar to that in aqueous solutions, suggesting that water molecules are readily available for coordination. whiterose.ac.uk However, the nitrate ions also play a direct role in the coordination sphere of dissolved cations and the Ca²⁺ ions of the melt itself.
In the molten hydrate, the Ca²⁺ ion is strongly coordinated by both the water of hydration and the nitrate anions. X-ray scattering data combined with modeling suggests a coordination number of about 8 for Ca²⁺ in concentrated solutions, where nitrate ions partially replace water molecules in the first coordination shell. dntb.gov.ua This forms contact ion pairs and larger clusters. The interaction is primarily an ion-dipole interaction between Ca²⁺ and the oxygen atoms of the nitrate groups. ampp.org This strong coordination is evident in the way the melt behaves as a solvent; in some cases, the water is so firmly coordinated to the calcium as [Ca(H₂O)₄]²⁺ that the melt acts like a pseudo-anhydrous solvent. whiterose.ac.uk
Mechanisms of Supercooling in this compound PCMs and Mitigation Strategies
Calcium nitrate tetrahydrate is a promising phase change material (PCM) for thermal energy storage due to its suitable melting point and high enthalpy of fusion. researchgate.net However, a significant drawback is its tendency to supercool, a phenomenon where the material remains in a liquid state below its freezing point. osti.govnih.gov This supercooling issue hinders its widespread application in energy storage systems. researchgate.net
The degree of supercooling in salt hydrates like this compound can be influenced by the cooling rate; a higher cooling rate generally leads to an increased degree of supercooling. nso-journal.org The fundamental cause of supercooling is the lack of nucleation sites to initiate the crystallization process. nih.gov
Several strategies are being explored to mitigate supercooling in this compound and other salt hydrate PCMs. These can be broadly categorized as passive and dynamic techniques. osti.gov
Passive Mitigation: This approach involves the addition of nucleating agents to provide sites for crystal growth. osti.gov These agents can be either isomorphous (having a similar crystal structure) or non-isomorphous to the PCM. While the mechanisms are not always fully understood, the addition of certain salts has been shown to reduce supercooling. nso-journal.org
Dynamic Mitigation: These methods use external stimuli to induce crystallization. Examples include agitation, ultrasonic vibration, and the application of an electric field. researchgate.netosti.gov For instance, studies have shown that the degree of supercooling in calcium nitrate tetrahydrate decreases almost linearly with an increase in electric field intensity. researchgate.net
Another approach to inhibit supercooling is to lower the melting temperature of the salt hydrate, which in turn reduces the total Gibbs free energy of nucleation and facilitates crystal formation. nso-journal.org
Thermodynamic Characterization of Phase Transitions (Melting Point, Enthalpy of Fusion, Heat Capacity)
The thermodynamic properties of this compound are crucial for its application as a phase change material. Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) has a melting point reported in the range of 42 to 47 °C. scispace.com One study determined the melting point to be 43.9 ± 0.3 °C (317.1 ± 0.3 K). scispace.comresearchgate.net
The enthalpy of fusion, which is the amount of energy absorbed during melting, is a key parameter for thermal energy storage capacity. For calcium nitrate tetrahydrate, reported values for the enthalpy of fusion range from 28.7 to 36.1 kJ mol⁻¹. scispace.com A specific study measured the enthalpy of fusion to be 36.6 ± 0.2 kJ mol⁻¹. scispace.comresearchgate.net The heat capacity of calcium nitrate tetrahydrate has also been determined over a broad temperature range, from 234.15 K up to its melting temperature. scispace.comresearchgate.net
It is important to note that the anhydrous form of calcium nitrate has a significantly higher melting point of 561 °C. osti.gov The thermodynamic properties can also be influenced by the presence of other salts in mixtures. For example, the enthalpy of fusion of a mixture of 45 mol% Ca(NO₃)₂ and 55 mol% (NaNO₃)₂ was determined to be 24.7 ± 0.5 kJ/mol. researchgate.net
Interactive Table: Thermodynamic Properties of Calcium Nitrate Hydrates
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) | 43.9 ± 0.3 scispace.comresearchgate.net | 36.6 ± 0.2 scispace.comresearchgate.net |
| Anhydrous Calcium Nitrate (Ca(NO₃)₂) | 561 osti.gov | 33.4 ± 1 researchgate.net |
| 45 mol% Ca(NO₃)₂ – 55 mol% (NaNO₃)₂ | 225 researchgate.net | 24.7 ± 0.5 researchgate.net |
Cryoprotective Mechanisms and Vitrification Science
Cryoprotectants are substances that protect biological materials from damage due to freezing. frontiersin.org They function through various mechanisms, including interacting with water to lower its freezing point and forming hydrogen bonds. frontiersin.orgnih.gov Calcium ions (Ca²⁺) are known to play a significant role in cellular processes and can interact with cryoprotective agents. frontiersin.org
The interaction between calcium ions and hydrogen-bonding cryoprotectants can be complex. For instance, when calcium ions and certain cryoprotectants are present together, they can sometimes interfere with each other's effects. researchgate.net Cryoprotectants like polyols (sugar alcohols) are thought to offer protection by forming hydrogen bonds with the cellular membrane and with water molecules through their hydroxyl groups. cambridge.org The presence of calcium ions can influence membrane fluidity, which in turn can affect cellular metabolism and physiological functions. researchgate.net
In plant systems, calcium signaling is a crucial part of the response to cold stress, activating downstream pathways that lead to cold resistance. frontiersin.org Cryoprotectants can trigger interactions between potassium ions (K⁺) and calcium ions (Ca²⁺), which is important in mechanisms like stomatal closure to reduce cell dehydration. nih.gov
The glass transition temperature (Tg) is the temperature at which an amorphous solid (like a glass) transitions into a viscous liquid. In the context of cryopreservation, achieving a vitrified (glassy) state is often desirable to prevent the damaging formation of ice crystals. Calcium nitrate solutions are well-known glass-forming liquids.
The Tg of aqueous solutions containing calcium nitrate can be influenced by the concentration of the salt. ebi.ac.uk Studies on systems like Ca(NO₃)₂∙yH₂O have shown that the excess heat capacity at the glass transition increases with a higher molar content of water. arxiv.org The glass-forming ability of calcium nitrate solutions is also affected by the presence of other salts. For instance, in the system [xNaNO₃∙(1-x)KNO₃]₆₀[Ca(NO₃)₂]₄₀, a clear glass transition is observed for all compositions. arxiv.org
The theoretical glass-transition temperature of calcium nitrate tetrahydrate has been found to increase with pressure. rsc.org The addition of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to calcium nitrate solutions can also create glass-forming systems within specific composition ranges. chempap.orgchemicalpapers.com
This compound, specifically the tetrahydrate form, is used in various biological applications, including as a component in cryopreservation media. himedialabs.commpbio.com Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling them to very low temperatures. vwr.com
The addition of macromolecules and polymers to cryopreservation media can promote vitrification, which helps to reduce the concentration of potentially toxic permeating cryoprotectants. cambridge.org These additives increase the viscosity of the solution and form hydrogen bonds with water, which inhibits the formation of ice crystals. cambridge.org
Calcium nitrate has been utilized in specific laboratory procedures, such as fixing cells for the localization of enzymes. mpbio.com It is also a component of some cell culture media. mpbio.com While not a primary cryoprotectant itself in the way that glycerol (B35011) or DMSO are, its properties as a salt and its influence on the behavior of water and solutions at low temperatures are relevant to the science of cryopreservation.
Influence on Glass Transition Temperatures (Tg)
Synthesis of Calcium-Containing Nanomaterials
This compound, particularly calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), serves as a common precursor for the synthesis of various calcium-containing nanomaterials due to its solubility and reactivity.
One prominent application is in the synthesis of calcium hydroxide (Ca(OH)₂) nanoparticles. A simple chemical precipitation route can be employed where the molarity of calcium nitrate tetrahydrate is varied while keeping the concentration of a precipitating agent like sodium hydroxide constant. The sol-gel method is another technique used, where calcium nitrate tetrahydrate is dissolved in deionized water, often at elevated temperatures (e.g., 90 °C), followed by the addition of a surfactant and a base like ammonium (B1175870) hydroxide to control the pH and induce precipitation. nih.gov This method can produce tetrahedral Ca(OH)₂ crystals with particle sizes smaller than 10 nm. nih.gov
Calcium nitrate tetrahydrate is also a starting material for synthesizing calcium aluminate phases (e.g., CA, C₃A) via the sol-gel method. elsevier.es In this process, stoichiometric amounts of calcium nitrate tetrahydrate and aluminum nitrate nonahydrate are dissolved to create a gel, which is then calcined to form the desired calcium aluminate phases at temperatures lower than traditional methods. elsevier.es
Furthermore, it is used in the synthesis of calcium silicate nanoparticles through chemical precipitation. mdpi.com The choice of the calcium-containing precursor can influence the final product; for instance, using calcium nitrate can lead to the formation of irregularly shaped aggregates of cubic calcium silicate. mdpi.com Finally, calcium nitrate is a reactant in the precipitation method for producing calcium carbonate (CaCO₃) nanoparticles, where it is mixed with a carbonate source like sodium carbonate. nih.gov
Utilization as Precursors for Hydroxyapatite (B223615) Nanorods
This compound, specifically calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O], is extensively used as a calcium precursor in the synthesis of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] nanorods, a material highly valued for its biocompatibility and similarity to the mineral component of human bone and teeth. redalyc.orgchalcogen.ro Various synthesis methodologies, including hydrothermal, sol-gel, and precipitation methods, leverage this compound to achieve controlled growth of these nanostructures. redalyc.orgresearchgate.netnih.gov
In a typical synthesis, an aqueous solution of calcium nitrate tetrahydrate is reacted with a phosphorus-containing precursor, such as diammonium hydrogen phosphate (B84403) [(NH₄)₂HPO₄] or potassium dihydrogen phosphate [KH₂PO₄]. redalyc.orgresearchgate.netnih.gov The stoichiometry of the reactants is carefully controlled to achieve the desired Ca/P ratio of 1.67, which is characteristic of hydroxyapatite. redalyc.orgresearchgate.net The reaction is generally carried out under alkaline conditions, with the pH adjusted using ammonium hydroxide or other bases. redalyc.orgorientjchem.org
The hydrothermal method involves heating the precursor solution in a sealed autoclave at temperatures typically around 180°C for an extended period, such as 24 hours. redalyc.org This process facilitates the crystallization of hydroxyapatite into a nanorod morphology. redalyc.org The sol-gel technique offers another route where a colloidal suspension, or sol, is formed from the precursors, which then undergoes a transition to a gel-like network. chalcogen.roresearchgate.netscispace.com This gel is subsequently dried and calcined at temperatures ranging from 300 to 700°C to yield crystalline hydroxyapatite nanorods. researchgate.net Simple precipitation methods, performed at room temperature or slightly elevated temperatures (e.g., 90°C), also effectively produce hydroxyapatite by carefully controlling the addition of precursors and pH. orientjchem.orgnih.gov
Research has shown that the morphology and size of the resulting nanorods can be influenced by various parameters, including the specific precursors used, pH, temperature, aging time, and the presence of surfactants or templates. chalcogen.roresearchgate.net For instance, sol-gel synthesis has produced hexagonal nanorods with diameters of 70–90 nm and lengths of 400–500 nm. researchgate.net The use of ultrasonication in conjunction with precipitation has been shown to improve the yield and promote the formation of elongated nanorods. nih.gov The resulting hydroxyapatite nanorods are investigated for applications in bone tissue engineering, drug delivery systems, and as coatings for medical implants. rsc.org
| Synthesis Method | Calcium Precursor | Phosphorus Precursor | pH | Temperature (°C) | Resulting Nanorod Dimensions | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | Calcium nitrate tetrahydrate | Diammonium hydrogen phosphate | 10-11 | 180 | Not Specified | redalyc.org |
| Sol-Gel | Calcium nitrate tetrahydrate | Potassium dihydrogen phosphate | 9 | 60 (drying), 300-700 (calcination) | 70-90 nm diameter, 400-500 nm length | researchgate.net |
| Hydrothermal | Calcium nitrate | Di-ammonium hydrogen phosphate | 10 | 180 | 10 nm width, 100 nm length | |
| Precipitation (with Ultrasonication) | Calcium nitrate | Potassium phosphate | Controlled with ammonia (B1221849) | Not Specified | Elongated nanorods | nih.gov |
Production of Calcium Hydroxide Nanoparticles
This compound is a key starting material for the synthesis of calcium hydroxide [Ca(OH)₂] nanoparticles, also known as nanolime. These nanoparticles have applications in areas such as cultural heritage conservation and as industrial additives. nih.govresearchgate.net Wet chemical methods, including chemical precipitation and sol-gel processes, are commonly employed for their production. nih.govresearchgate.nettheiet.org
In a typical chemical precipitation synthesis, an aqueous solution of calcium nitrate tetrahydrate is used as the calcium ion source. researchgate.nettheiet.orgresearchgate.net A precipitating agent, most commonly a strong base like sodium hydroxide (NaOH), is added to the calcium nitrate solution. nih.govtheiet.org This leads to the following precipitation reaction:
Ca(NO₃)₂(aq) + 2NaOH(aq) → Ca(OH)₂(s) + 2NaNO₃(aq)
The reaction conditions are critical for controlling the size and morphology of the resulting Ca(OH)₂ nanoparticles. nih.govtheiet.org For instance, some methods employ an organic medium like ethylene (B1197577) glycol at elevated temperatures (e.g., 115°C) to facilitate the formation of uniform nanoparticles. theiet.org Other studies have successfully synthesized nanoparticles in aqueous solutions at room temperature or slightly elevated temperatures (e.g., 35°C). nih.govresearchgate.net
Research has demonstrated the ability to produce Ca(OH)₂ nanoparticles with sizes under 50 nm. nih.gov The molarity of the initial calcium nitrate tetrahydrate solution has been shown to influence the crystallite size of the final product, with a drastic decrease in size observed as the molarity was increased from 0.4 M to 1.6 M while keeping the NaOH concentration constant. In some syntheses, cellulose (B213188) nanofibers have been used as a template to control the nucleation and growth, resulting in the formation of smaller Ca(OH)₂ nanoparticles. nih.govacs.org After precipitation, the nanoparticles are typically separated from the solution by filtration or centrifugation and washed to remove byproducts like sodium nitrate. nih.govtheiet.org
| Synthesis Method | Calcium Precursor | Precipitant/Medium | Temperature (°C) | Resulting Particle Size | Reference |
|---|---|---|---|---|---|
| Wet Chemical (Hydrolysis) | Calcium nitrate tetrahydrate | Sodium hydroxide / Ethylene glycol | 115 | ~47 nm diameter | theiet.org |
| Chemical Precipitation | Calcium nitrate tetrahydrate | Sodium hydroxide / Water (with cellulose nanofibers) | 35 | < 50 nm | nih.gov |
| Chemical Precipitation | Calcium nitrate dihydrate | Sodium hydroxide / Water | Room Temperature | ~350 nm average size | researchgate.net |
| Chemical Route | Calcium nitrate tetrahydrate | Sodium hydroxide / Water | Room Temperature | Size decreased with increasing Ca(NO₃)₂ molarity |
Formation of Hydrated Calcium Silicates
In the field of construction materials, particularly in cement chemistry, calcium nitrate is utilized as a chemical admixture that influences the formation of hydrated calcium silicates (C-S-H). sinooan.commdpi.comsemanticscholar.org C-S-H is the primary binding phase in hydrated Portland cement, responsible for most of its strength and durability. sinooan.commdpi.com Calcium nitrate acts as an accelerator, speeding up the hydration reactions of the main cement clinker phases, tricalcium silicate (C₃S) and dicalcium silicate (C₂S). sinooan.comsemanticscholar.org
The mechanism of acceleration involves the rapid dissolution of calcium nitrate in the mix water, which increases the concentration of calcium ions (Ca²⁺) in the pore solution. mdpi.comd-nb.info This enhanced Ca²⁺ concentration leads to a faster supersaturation of the solution with respect to calcium hydroxide (portlandite) and C-S-H, promoting their earlier nucleation and precipitation. mdpi.comsemanticscholar.orgd-nb.info This accelerated formation of C-S-H gel contributes to faster early-age strength development in concrete, which is particularly beneficial in cold weather applications where hydration reactions are typically slowed. sinooan.com
Furthermore, calcium nitrate can mitigate the alkali-silica reaction (ASR), a deleterious process in concrete. ceramics.orgicaarconcrete.org It achieves this by promoting the formation of a passivating surface layer, composed of C-S-H and calcite, on reactive aggregates. ceramics.orgicaarconcrete.org This barrier film hinders the dissolution of silica (B1680970) from the aggregates, thereby inhibiting the formation of the expansive ASR gel. icaarconcrete.org Studies have also shown that the presence of calcium nitrate can lead to an increase in the specific surface area and the degree of polymerization of the silicate chains within the C-S-H structure at early ages. semanticscholar.org The synthesis of C-S-H can also be performed directly by reacting aqueous solutions of calcium nitrate and sodium silicate, allowing for the study of the C-S-H structure at different Ca/Si ratios. researchgate.netmdpi.com
| Effect | Mechanism | System | Key Finding | Reference |
|---|---|---|---|---|
| Accelerated Hydration | Increased Ca²⁺ concentration in pore solution, leading to faster supersaturation and nucleation of C-S-H. | Cementitious Systems (e.g., C₃S paste) | Accelerates C₃S hydration and increases early compressive strength. semanticscholar.org | sinooan.comsemanticscholar.org |
| Alkali-Silica Reaction (ASR) Mitigation | Induces formation of a passivating barrier film (C-S-H, calcite) on aggregate surfaces. | Concrete with reactive aggregates | Inhibits aggregate dissolution and the formation of expansive ASR gel. ceramics.orgicaarconcrete.org | ceramics.orgicaarconcrete.org |
| Microstructural Alteration | Promotes polymerization of silicate chains within C-S-H. | C₃S Paste | Increases the specific surface area of the hydrated paste at early ages. semanticscholar.org | semanticscholar.org |
| Direct Synthesis | Precipitation reaction between calcium nitrate and sodium silicate solutions. | Aqueous Solution | Allows for the synthesis of C-S-H with varying Ca/Si ratios for structural analysis. researchgate.netmdpi.com | researchgate.netmdpi.com |
Advanced Synthesis and Preparation Methodologies for Calcium Nitrate Hydrate
Sol-Gel Synthesis Routes for Calcium Nitrate (B79036) Hydrate (B1144303) Precursors
The sol-gel method offers a versatile approach for synthesizing a variety of materials, including precursors for calcium nitrate hydrate. This technique allows for the creation of highly pure and homogeneous materials with controllable particle size and morphology at low temperatures. elsevier.es
In a typical sol-gel process involving calcium nitrate, calcium nitrate tetrahydrate is used as the calcium precursor. lmaleidykla.ltdiva-portal.orgaip.org The process generally involves the hydrolysis and polycondensation of precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). aip.orgelsevier.es
Research has demonstrated the use of calcium nitrate tetrahydrate in the sol-gel synthesis of various composite materials:
Calcium Phosphate-Based Materials: Calcium nitrate tetrahydrate serves as a calcium precursor in the sol-gel synthesis of calcium phosphate (B84403) materials like hydroxyapatite (B223615) (HAp). lmaleidykla.ltdiva-portal.org For instance, in the fabrication of highly porous calcium phosphate scaffolds for bone-tissue engineering, calcium nitrate tetrahydrate is mixed with triethyl phosphite (B83602) in an aqueous medium to form gels. nih.gov The resulting material can be a biphasic composite of hydroxyapatite and β-tricalcium phosphate. nih.gov
Calcium Aluminate Phases: In the synthesis of calcium aluminate phases, calcium nitrate tetrahydrate and aluminum nitrate nonahydrate are dissolved in distilled water. elsevier.eselsevier.es The solution is heated to evaporate water and remove nitrates, leading to the formation of a solid "gel" phase. elsevier.es This method allows for the synthesis of nano-sized calcium aluminate phases at lower temperatures compared to traditional methods. elsevier.es
Calcium Silicate (B1173343) Powders: Calcium silicate powders can be prepared via the sol-gel method using calcium nitrate tetrahydrate and tetraethyl orthosilicate (B98303) as precursors. aip.org The process involves the cogelation of these precursors, with factors like the molar ratio of reactants, temperature, and aging period influencing the final crystalline structure. aip.org
Table 1: Examples of Sol-Gel Synthesis Using Calcium Nitrate Tetrahydrate Precursors
| Target Material | Calcium Precursor | Other Precursors | Key Process Steps | Reference |
|---|---|---|---|---|
| Calcium Phosphate Scaffolds | Calcium Nitrate Tetrahydrate | Triethyl Phosphite | Mixing in aqueous medium to form a gel, followed by robocasting. | nih.gov |
| Calcium Aluminate | Calcium Nitrate Tetrahydrate | Aluminum Nitrate Nonahydrate | Dissolving in water, heating to form a gel. | elsevier.eselsevier.es |
| Calcium Silicate | Calcium Nitrate Tetrahydrate | Tetraethyl Orthosilicate | Cogelation with controlled molar ratio, temperature, and aging. | aip.org |
| Calcium Tungstate | Calcium Nitrate Tetrahydrate | Tungsten (VI) Oxide | Introduction of citric or tartaric acid to stabilize the precursor solution, followed by heat treatment. |
Precipitation and Crystallization from Aqueous Solutions
Precipitation and crystallization from aqueous solutions are fundamental techniques for the production of this compound. These methods are widely employed in both laboratory and industrial settings.
A common laboratory and industrial method involves the reaction of calcium carbonate with nitric acid. rsc.org This reaction produces an aqueous solution of calcium nitrate. The resulting solution is then concentrated and cooled to facilitate the crystallization of calcium nitrate tetrahydrate. The crystals are subsequently separated by filtration and dried under controlled conditions, typically below 40°C, to prevent the loss of water of crystallization. justia.com
The crystallization process can be influenced by several factors. For instance, in the production of large-sized calcium nitrate tetrahydrate particles, the crystallization can be intentionally stopped when 40 to 60% of the calcium in the solution has crystallized. google.com This is followed by a multi-step recovery and combination process to yield crystals with a particle size ranging from 70 to 1100 microns. google.com
Research has also explored the precipitation of calcium-containing powders from mixed aqueous solutions. researchgate.netmdpi.com For example, powders have been prepared by precipitation from aqueous solutions of calcium nitrate and sodium phosphate, or calcium nitrate and sodium silicate. researchgate.net These methods can yield powders like brushite (CaHPO₄·2H₂O) or calcium silicate hydrate, with sodium nitrate as a by-product. researchgate.net
Table 2: Parameters in Crystallization of Calcium Nitrate Tetrahydrate
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Starting Materials | Reactants used to form the calcium nitrate solution. | Calcium Carbonate and Nitric Acid | rsc.org |
| Crystallization Temperature | Temperature at which the solution is cooled to induce crystal formation. | Below 42°C (melting point of tetrahydrate) | justia.com |
| Drying Conditions | Conditions for drying the separated crystals. | Below 40°C under vacuum or mild conditions | justia.com |
| Particle Size Control | Method to obtain specific crystal sizes. | Terminating crystallization at 40-60% completion and subsequent processing. | google.com |
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a method that utilizes high-pressure and high-temperature aqueous solutions to crystallize substances. This technique has been successfully employed to produce various calcium-containing nanomaterials using calcium nitrate as a precursor.
For instance, nano-sized hydroxyapatite (nano-HAp) has been prepared using calcium nitrate tetrahydrate and diammonium hydrogen phosphate via a hydrothermal method. jst.go.jp The synthesis parameters, such as temperature and pH, can be varied to influence the morphology of the resulting nanoparticles. jst.go.jpkent.ac.uk In one study, the pH of a calcium nitrate tetrahydrate solution was maintained at 11, and the reaction was carried out at temperatures of 200°C and 350°C to produce magnesium whitlockite (B577102) and hydroxyapatite. kent.ac.uk
The hydrothermal method can also incorporate templates to control the morphology of the final product. Fruit extracts have been used as natural templates in the hydrothermal synthesis of hydroxyapatite nanorods from calcium nitrate tetrahydrate and ammonium (B1175870) phosphate dibasic. redalyc.org This approach allows for the creation of nanorods with specific dimensions. redalyc.org Furthermore, a sol-gel hydrothermal method has been developed to synthesize microstructured CaO-based adsorbents using calcium nitrate tetrahydrate, citric acid, and sodium hydroxide (B78521) as precursors. rsc.org
Table 3: Hydrothermal Synthesis of Calcium-Containing Materials
| Target Material | Precursors | Key Synthesis Conditions | Reference |
|---|---|---|---|
| Nano Hydroxyapatite | Calcium Nitrate Tetrahydrate, Diammonium Hydrogen Phosphate | Varying temperature and pH. | jst.go.jp |
| Magnesium Whitlockite & Hydroxyapatite | Calcium Nitrate Tetrahydrate, Struvite | pH 11, Temperatures of 200°C and 350°C. | kent.ac.uk |
| Hydroxyapatite Nanorods | Calcium Nitrate Tetrahydrate, Ammonium Phosphate Dibasic, Fruit Extract Template | Hydrothermal reaction at 180°C for 24 hours. | redalyc.org |
| Microstructured CaO-based Adsorbents | Calcium Nitrate Tetrahydrate, Citric Acid, Sodium Hydroxide | Sol-gel hydrothermal method with varying NaOH concentrations. | rsc.org |
Control of Stoichiometry and Purity in Laboratory Synthesis
Achieving high purity and precise stoichiometry is critical in the laboratory synthesis of this compound and its derivatives, particularly for applications in materials science and biomedicine.
The purity of the final product is heavily dependent on the purity of the starting materials. For laboratory-grade calcium nitrate tetrahydrate, it is often described as chemically pure or laboratory reagent grade. laballey.com Further purification of calcium nitrate solutions can be achieved through methods like crystallization from aqueous solutions or joint precipitation of impurities with inorganic collectors such as hydrated aluminum or zirconium oxides. researchgate.net
Controlling the stoichiometry, for example, the Ca/P ratio in the synthesis of hydroxyapatite, is crucial for its properties. chalcogen.ro In aqueous-based sol-gel methods, varying the initial molar concentration of the precursor solutions and the pH can be used to control the Ca/P ratio of the final product. chalcogen.roresearchgate.net For instance, a stoichiometric HAp nanorod (Ca/P=1.67) has been achieved with an initial molar concentration ratio of 1.72 and a pH of 11. researchgate.net
The reaction between calcium carbonate and nitric acid is a common method for producing calcium nitrate. rsc.org To ensure the reaction goes to completion and to obtain a pure product, an excess of calcium carbonate is often added to the nitric acid. rsc.org The unreacted solid can then be removed by filtration. rsc.org
Table 4: Factors Influencing Stoichiometry and Purity
| Factor | Influence on Synthesis | Control Method | Reference |
|---|---|---|---|
| Purity of Precursors | Directly affects the purity of the final product. | Use of high-purity starting materials. | laballey.com |
| Purification Methods | Removes impurities from the calcium nitrate solution. | Crystallization, joint precipitation with collectors. | researchgate.net |
| pH of Solution | Affects the Ca/P ratio in hydroxyapatite synthesis. | Precise adjustment of pH using reagents like ammonia (B1221849) solution. | chalcogen.roresearchgate.net |
| Molar Ratio of Reactants | Determines the stoichiometry of the final product. | Accurate measurement and control of initial precursor concentrations. | chalcogen.roresearchgate.net |
| Reaction Completion | Ensures all of the limiting reactant is consumed. | Use of an excess of one reactant (e.g., calcium carbonate). | rsc.org |
Theoretical and Computational Studies of Calcium Nitrate Hydrate
Density Functional Theory (DFT) Applications for Cluster Stability and Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the structure and stability of calcium nitrate (B79036) hydrate (B1144303) clusters, providing insights that complement experimental data from techniques like X-ray diffraction and Raman spectroscopy. researchgate.net
DFT calculations have been instrumental in examining the geometry and stability of hydrated calcium nitrate clusters, represented as [Ca²⁺m(NO₃⁻)n(H₂O)q]. researchgate.net These studies reveal significant differences in the coordination environment of the calcium ion between the liquid and solid states. In the liquid phase, a nitrate ion typically acts as a monodentate bridge, linking two calcium ions through a single oxygen atom (Ca-O(NO)O-Ca). researchgate.net This arrangement can form extended chains or smaller ring-like structures. In contrast, the crystalline state of calcium nitrate tetrahydrate features a bidentate coordination, where two oxygen atoms from a single nitrate ion bind to a calcium ion. researchgate.net This structural transformation from monodentate to bidentate coordination is considered a key factor in the significant supercooling observed in calcium nitrate tetrahydrate, a material with potential for phase change energy storage. researchgate.net
Further DFT studies have focused on calculating specific structural parameters, atomic charges, and bond populations within the crystal lattice of calcium nitrate tetrahydrate, providing a detailed picture of the bonding environment. researchgate.net
Table 1: Coordination of Nitrate with Calcium in Different States (from DFT Studies)
| State | Coordination Type | Bridging Nature | Resulting Structure |
|---|---|---|---|
| Liquid | Monodentate | Edge-sharing mono-oxygen bridge | Longer chains or shorter rings researchgate.net |
| Crystal | Bidentate | Corner-sharing dioxygen bridge | Stable crystal lattice researchgate.net |
Ab Initio Studies of Electronic Properties and Intermolecular Interactions
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These studies provide a fundamental understanding of the electronic properties and the nature of intermolecular forces within calcium nitrate hydrate.
Research using ab initio methods at the DFT level has been conducted on calcium nitrate tetrahydrate to calculate its crystal and electronic structure. researchgate.net These calculations provide detailed information on atomic structural parameters, the distribution of atomic charges, and bond populations. A key finding from these studies is the predominantly electrostatic nature of the interactions between the nitrate groups and the water molecules within the hydrate structure. researchgate.net
Analysis of the electronic density of states (DOS) for crystal hydrates like calcium nitrate tetrahydrate reveals additional bands in the spectrum when compared to the anhydrous form, which are directly attributable to the presence of water molecules. researchgate.net In the unoccupied states, a distinct gap is observed, with a calculated anionic gap of approximately 6.5 eV and a cationic gap of around 8.8 eV. researchgate.net
Table 2: Calculated Electronic Properties of this compound
| Property | Description | Finding |
|---|---|---|
| Interaction Nature | Type of force between nitrate and water molecules | Primarily electrostatic researchgate.net |
| Density of States | Electronic energy level distribution | Presence of additional bands due to water researchgate.net |
| Anionic Gap | Energy gap related to the anion | ~6.5 eV researchgate.net |
| Cationic Gap | Energy gap related to the cation | ~8.8 eV researchgate.net |
Molecular Dynamics Simulations for Liquid-State Behavior and Ion-Dipole Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide crucial insights into its liquid-state behavior, particularly the complex ion-dipole interactions between calcium ions, nitrate ions, and water molecules.
Simulations of liquid calcium nitrate tetrahydrate have helped to characterize the local environment around the ions. In the liquid state, the first coordination layer of a calcium ion is found to contain approximately three water molecules and four to five nitrate ions. researchgate.net This indicates that in concentrated solutions or melts, nitrate ions penetrate the primary hydration shell of the calcium ion to form direct ion pairs. researchgate.net
A significant challenge in the simulation of hydrated calcium systems is the accuracy of the force fields used to model the interatomic potentials. nih.govnih.gov Studies have shown that standard classical force fields, such as AMBER and CHARMM, can produce inaccurate results for hydrated calcium ions. nih.govnih.gov These inaccuracies include the formation of artificial ion clusters and a significant underestimation of osmotic pressure in solution compared to experimental values. nih.gov Such findings highlight the difficulty in correctly balancing the ion-ion, ion-water, and water-water interactions and suggest that more advanced models, such as those including polarization effects, may be necessary for quantitative accuracy. nih.govacs.org The strong ion-dipole interactions between the Ca²⁺ ion and the surrounding water molecules are fundamental to the structure and dynamics of the solution, influencing properties like water diffusion and residence times in the ion's hydration shell. researchgate.net
Table 3: Challenges in MD Simulations of Hydrated Ca²⁺
| Issue | Description | Consequence |
|---|---|---|
| Artificial Clustering | Spurious formation of ion-ion pairs in simulations | Inaccurate representation of the solution structure nih.gov |
| Osmotic Pressure | Simulated osmotic pressure is much lower than experimental values | Incorrect thermodynamic properties of the solution nih.gov |
| Force Field Accuracy | Standard biomolecular force fields (AMBER, CHARMM) show inaccuracies | Qualitatively wrong outcomes for Ca²⁺-mediated interactions nih.govnih.gov |
Thermodynamic Modeling of this compound Systems
Thermodynamic modeling is used to predict the phase behavior, stability, and other thermodynamic properties of chemical systems under different conditions of temperature, pressure, and composition. For the calcium nitrate-water system, such models are essential for applications ranging from thermal energy storage to cement chemistry. researchgate.netd-nb.info
Thermodynamic models have been developed for the binary Ca(NO₃)₂-H₂O system, often as part of larger databases for multicomponent salt solutions. researchgate.net These models, frequently based on the CALPHAD (CALculation of PHAse Diagrams) methodology, assume the existence of specific hydrated cations and can be used to perform critical evaluations and optimizations of the system's thermodynamic properties. researchgate.netdntb.gov.ua
In the context of materials science, thermodynamic modeling has been used to understand the role of calcium nitrate as an accelerator in the hydration of Portland cement. d-nb.info By calculating the expected phase composition at thermodynamic equilibrium, these models can corroborate experimental findings from techniques like calorimetry and X-ray diffraction, providing a more complete picture of the hydration process. d-nb.info The development and validation of these models rely on accurate experimental data, such as the heat capacity and enthalpy of fusion of calcium nitrate and its hydrates. researchgate.netosti.gov Studies have shown that the addition of calcium nitrate to other molten salts results in non-ideal mixing behavior, a factor that must be accounted for in sophisticated thermodynamic models. osti.gov
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Calcium nitrate |
| Calcium nitrate tetrahydrate |
| Water |
| Calcium ion |
| Nitrate ion |
| Calcium chloride |
| Calcium acetate |
Advanced Analytical and Spectroscopic Characterization Techniques for Calcium Nitrate Hydrate Research
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a primary and indispensable technique for the analysis of crystalline materials like calcium nitrate (B79036) hydrate (B1144303). It provides fundamental information about the crystal structure, phase composition, and crystallite size. The most common form, calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), has a monoclinic crystal structure, while the trihydrate also exists in monoclinic forms. The anhydrous salt, in contrast, adopts a cubic structure.
In research settings, XRD is used to confirm the synthesis of a specific hydrate and to check for the presence of impurities or other crystalline phases. mdpi.com For instance, in the synthesis of other materials using calcium nitrate tetrahydrate as a precursor, XRD patterns are used to identify the final products and any intermediate phases that may have formed. rsc.orgsapub.org The technique is also crucial in studying the effects of additives on materials where calcium nitrate is a component, such as in cement, by monitoring the changes in the crystalline phases during hydration. nih.govd-nb.info
Key Research Findings from XRD:
Phase Identification: XRD patterns are compared with standard diffraction data from databases (like the ICDD PDF cards) to identify the crystalline phases present in a sample. mdpi.com For example, specific peaks in the XRD spectrum can confirm the presence of Ca(OH)₂ as the main phase when synthesized from calcium nitrate tetrahydrate.
Structural Details: Single-crystal XRD can determine the precise atomic arrangement within the crystal lattice. For a related compound, calcium hydroxide (B78521) nitrate hydrate, single-crystal XRD revealed an orthorhombic crystal system with space group Pbca. researchgate.net
Coordination Environment: In concentrated aqueous solutions and crystalline hydrates, XRD data analysis can reveal the coordination number of the Ca²⁺ ion, which is often found to be coordinated with nine oxygen atoms from both nitrate ions and water molecules.
The following table provides an example of XRD data for a sample containing calcium hydroxide, synthesized using calcium nitrate, showing the diffraction angles (2θ) and their corresponding crystallographic planes (hkl).
| 2θ (degrees) | (hkl) Plane |
| 18.24 | (001) |
| 28.83 | (100) |
| 34.32 | (101) |
| 47.29 | (102) |
| 51.03 | (110) |
| 54.48 | (111) |
| 62.81 | (201) |
| 64.48 | (112) |
| 71.96 | (202) |
Thermal Analysis (TGA, DTA, DSC) for Decomposition and Phase Transitions
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are critical for understanding the thermal stability, dehydration, and decomposition pathways of calcium nitrate hydrate.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For calcium nitrate tetrahydrate, TGA reveals a stepwise loss of water molecules upon heating. researchgate.net The final decomposition at higher temperatures results in the formation of calcium oxide (CaO). researchgate.netelsevier.es
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on melting points, phase transitions, and enthalpies of fusion. For calcium nitrate tetrahydrate, DSC shows an endothermic peak corresponding to its melting point, which is around 43.9 °C to 46 °C. linseis.comscispace.com Subsequent endothermic peaks at higher temperatures correspond to the dehydration process. linseis.comlinseis.com
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature, also indicating thermal events like melting and decomposition.
Key Research Findings from Thermal Analysis:
A typical thermal decomposition process for calcium nitrate tetrahydrate as revealed by TGA/DSC is as follows:
Melting: The tetrahydrate melts at approximately 46°C. linseis.comlinseis.com
Dehydration: The loss of water of crystallization occurs in stages. One study identified the release of water molecules in the ranges of 50–150°C, 160–180°C, and 190–220°C. researchgate.net Another study observed a significant weight loss of 32% in the temperature range leading up to 141°C, indicating the formation of the anhydrous salt. linseis.comlinseis.com
Decomposition of Anhydrous Salt: The anhydrous calcium nitrate melts at a much higher temperature (around 550-561°C) and subsequently decomposes into calcium oxide, nitrogen oxides, and oxygen. researchgate.netresearchgate.net
The following table summarizes the key thermal events for calcium nitrate tetrahydrate observed through thermal analysis.
| Thermal Event | Onset Temperature (°C) | Technique(s) | Observations |
| Melting of Tetrahydrate | 46 | DSC | Endothermic peak corresponding to fusion. linseis.comlinseis.com |
| Dehydration | 141 | TGA/DSC | Onset of a major weight loss (approx. 32%) and a second endothermic peak, leading to anhydrous salt. linseis.comlinseis.com |
| Melting of Anhydrous Salt | 541-561 | DSC | Endothermic peak. linseis.comresearchgate.net |
| Decomposition of Anhydrous Salt | >541 | TGA | Weight loss indicating decomposition upon melting. linseis.com |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within this compound.
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands corresponding to specific functional groups and bonds. In this compound, FTIR can identify the vibrational modes of the nitrate ions (NO₃⁻) and the water molecules (H₂O). researchgate.netasianpubs.org The presence of water is indicated by a broad peak around 3000 cm⁻¹ due to O-H stretching vibrations and a peak around 1625 cm⁻¹ from H-O-H bending vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the symmetric vibrations of non-polar bonds. For this compound, Raman spectroscopy can be used to study the symmetry of the nitrate ion. Changes in the nitrate ion's symmetry from D₃h to C₂v in concentrated solutions can indicate ion pairing or clustering.
Key Research Findings from Vibrational Spectroscopy:
Identification of Functional Groups: FTIR spectra clearly show the characteristic absorption bands for the nitrate group and water of hydration. researchgate.netchemicalbook.comnih.gov
Study of Interactions: Changes in the vibrational spectra can provide insights into the interactions between the calcium ions, nitrate ions, and water molecules. For example, the splitting of certain nitrate vibrational modes can indicate a change in its local environment and coordination to the calcium ion.
Confirmation of Purity: FTIR can be used to confirm the purity of a synthesized product by checking for the absence of peaks from starting materials or byproducts. researchgate.net
Electron Microscopy (SEM, TEM) for Morphology and Microstructure
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology (shape and size) and microstructure of materials at high magnifications.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. It is used to observe the crystal habit, particle size, and surface features of this compound. In studies involving the synthesis of other materials from calcium nitrate, SEM is used to characterize the morphology of the resulting particles. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can be used to study the internal microstructure of a material.
Key Research Findings from Electron Microscopy:
Crystal Morphology: SEM images can reveal the shape of this compound crystals.
Particle Size and Distribution: These techniques allow for the direct observation and measurement of particle sizes.
Influence of Synthesis Conditions: SEM can be used to study how different synthesis parameters, such as reactant concentrations, affect the morphology of the resulting crystals. For example, in the synthesis of CaF₂ using calcium nitrate tetrahydrate, higher reactant concentrations led to the formation of larger particles. researchgate.net
Nuclear Magnetic Resonance (NMR) Relaxometry for Hydration and Pore Structure
Nuclear Magnetic Resonance (NMR) relaxometry is a non-invasive technique that probes the molecular environment and dynamics of water. It is particularly useful for studying hydration processes and the evolution of pore structure in materials containing calcium nitrate, such as cement pastes. dntb.gov.uamdpi.comnih.gov
¹H low-field NMR relaxometry measures the transverse (T₂) and longitudinal (T₁) relaxation times of hydrogen nuclei in water molecules. These relaxation times are sensitive to the mobility of the water molecules and their interactions with surrounding surfaces.
Key Research Findings from NMR Relaxometry:
Monitoring Hydration: NMR relaxometry can monitor the consumption of water and the development of pore structure during the hydration of cement in the presence of calcium nitrate. mdpi.commdpi.com
Pore Structure Analysis: The technique provides information on the surface-to-volume ratio of pores. Studies have shown that the presence of calcium nitrate leads to a faster increase in the surface-to-volume ratio of capillary pores in cement paste, even during the induction period. mdpi.comnih.gov
Water Dynamics: NMR can evaluate the desorption time of water molecules from surfaces. The addition of calcium nitrate has been found to increase the desorption time of water molecules from the capillary pore surface in cement. mdpi.comnih.gov
X-ray Absorption Fine Structure (EXAFS) and Luminescence Lifetime Spectroscopy for Ion Coordination
These advanced spectroscopic techniques provide detailed information about the local atomic environment and coordination of ions.
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful tool for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum, one can determine the type, number, and distance of neighboring atoms. For calcium nitrate solutions, EXAFS studies at the Ca K-edge can probe the Ca²⁺ coordination environment, distinguishing between coordinating oxygen atoms from water molecules and nitrate ions. nih.gov Studies on the hydrated calcium ion in aqueous solution using EXAFS have shown a broad and asymmetric distribution of Ca-O bond distances, with a centroid at 2.46(2) Å. nih.gov
Luminescence Lifetime Spectroscopy: This technique is used to study the coordination environment of luminescent ions, such as certain rare earth elements, when they are doped into a this compound matrix. The luminescence lifetime of an ion like Eu(III) is sensitive to the number of water molecules in its first coordination sphere. By measuring the luminescence lifetime, changes in the hydration number of the dopant ion can be evaluated as the water content of the this compound melt is varied. researchgate.net
Key Research Findings:
Coordination Number: EXAFS can help determine the coordination number of Ca²⁺ in solution, which is typically found to be around 8. nih.gov
Hydration Shell Changes: Luminescence lifetime studies on Eu(III) and Dy(III) in Ca(NO₃)₂·RH₂O have shown that as the water content (R) decreases, the hydration number of the rare earth ion also decreases, while the interaction between the rare earth ion and the nitrate ion increases. researchgate.net
Local Structure Distortion: These spectroscopic studies also indicate that the symmetry of the coordination sphere around the dopant ion becomes distorted as the water content changes. researchgate.net
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in a suspension or solution. It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.
In the context of this compound, DLS can be used to analyze the particle size distribution of materials synthesized using calcium nitrate as a precursor. For example, in the synthesis of calcium aluminate phases, DLS has been used to track the size distribution of the constituent particles at different temperatures. elsevier.es This information is valuable for understanding the reaction kinetics and controlling the properties of the final product.
Environmental and Durability Research of Calcium Nitrate Hydrate
Hygroscopic Properties and Deliquescence Phenomena
Calcium nitrate (B79036) is well-documented for its hygroscopic character, readily absorbing moisture from the atmosphere. sinooan.comatamankimya.comsciencemadness.org The most common hydrated form is calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O). kmchem.comwikipedia.org This strong affinity for water means that it can become extremely deliquescent in the air, transitioning from a solid to a saturated solution by absorbing atmospheric moisture. kmchem.com The process of deliquescence is a critical factor in the deterioration of materials where calcium nitrate may be present, such as in wall paintings and building materials. tandfonline.comresearchgate.net
The deliquescence and subsequent recrystallization cycles can cause significant mechanical stress within porous materials. tandfonline.comresearchgate.net The kinetics of water sorption, which dictates the rate of deliquescence, are influenced by several factors including the mass of the salt and the nature of the substrate it is on. tandfonline.comresearchgate.net For instance, research has shown that deliquescence occurs more rapidly when calcium nitrate is on a plaster support. tandfonline.comresearchgate.net
The hygroscopic nature of calcium nitrate is so pronounced that even at low relative humidity (RH), it can retain water. The process of efflorescence, the opposite of deliquescence where the salt crystallizes from a solution, for calcium nitrate begins at or below 10% RH. researchgate.net
Interactive Data Table: Hygroscopic & Deliquescence Properties
| Property | Value/Observation | Source(s) |
| Common Hydrated Form | Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) | kmchem.comwikipedia.org |
| Hygroscopic Nature | Readily absorbs moisture from the air. | sinooan.comatamankimya.comsciencemadness.org |
| Deliquescence | Easily deliquesces and recrystallizes under typical environmental conditions. tandfonline.comresearchgate.net | kmchem.comtandfonline.comresearchgate.net |
| Onset of Efflorescence | Begins at or below 10% Relative Humidity. | researchgate.net |
| Deliquescence Point | Temperature-dependent and generally decreases with increasing temperature. | researchgate.net |
Influence of Relative Humidity on Calcium Nitrate Hydrate (B1144303) Phases
The phase of calcium nitrate hydrate is highly dependent on the surrounding relative humidity (RH). Studies using micro-Raman spectrometry have shown that calcium nitrate particles exhibit reversible behavior during dehumidifying and humidifying cycles. copernicus.org Above 10% RH, they exist as solution droplets. copernicus.org The phase transition to amorphous hydrates occurs between 7% and 10% RH. copernicus.org Below 7% RH, they are found in the state of amorphous hydrates. copernicus.org
This behavior is critical in understanding the salt's activity in various environments. The transition between a dissolved state and a solid (amorphous or crystalline) state, driven by fluctuations in RH, is a primary mechanism of salt-induced damage in porous materials. tandfonline.comresearchgate.net Even in environments with RH levels above 40%, calcium nitrate can absorb enough moisture to cause clumping or form a slurry. sinooan.com
Research has also explored the behavior of calcium nitrate when mixed with other materials, such as calcium carbonate (CaCO₃). It was found that the hygroscopic behavior of these internally mixed particles is identical to that of pure calcium nitrate particles, indicating the slight solubility of CaCO₃ has a negligible effect. copernicus.org
Interactive Data Table: Relative Humidity Effects on Calcium Nitrate Phases
| Relative Humidity (RH) Range | Phase of Calcium Nitrate | Source(s) |
| > 10% | Solution droplets | copernicus.org |
| 7% - 10% | Phase transition occurs | copernicus.org |
| < 7% | Amorphous hydrates | copernicus.org |
Implications in Building Materials and Conservation Science
The hygroscopic and deliquescent properties of this compound have significant implications for building materials and the conservation of cultural artifacts, particularly wall paintings. tandfonline.comresearchgate.net Soluble salts are a major cause of deterioration in such materials. tandfonline.comresearchgate.net Calcium nitrate, often found in wall paintings, contributes to this decay through its cycles of dissolution and recrystallization in response to environmental humidity changes. tandfonline.comresearchgate.net
In the context of modern building materials, calcium nitrate is used as a set-accelerating admixture in concrete. nih.govcas.cz Its effects are twofold: the calcium ion accelerates the formation of calcium hydroxide (B78521), speeding up the setting process, while the nitrate ion helps in the formation of a protective layer of iron hydroxide, which reduces the corrosion of steel reinforcement. wikipedia.org However, the presence of nitrates can also influence corrosion processes under certain conditions. Studies have shown that in carbonated concrete, the corrosion rate of steel reinforcement increases with higher relative humidity, and the addition of calcium nitrate can further elevate this corrosion rate. ampp.org
The use of calcium nitrate in conservation science is primarily focused on understanding and mitigating its damaging effects. By identifying the environmental conditions under which the salt is active, conservators can suggest physicochemical parameters to control the environment and prevent deterioration. tandfonline.comresearchgate.net Research has shown that the support material has a significant effect on the water sorption kinetics, with plaster being particularly susceptible to rapid deliquescence of calcium nitrate. tandfonline.comresearchgate.net
Furthermore, calcium nitrate's presence can alter the hydration products in cementitious systems. In calcium aluminate cements (CAC), for instance, calcium nitrate can inhibit the undesirable phase conversion of hydrates, which can lead to increased porosity and decreased strength. purdue.edu It promotes the formation of more thermostable hydrates, thereby improving the long-term strength and stability of the material. purdue.edu
Q & A
Q. What are the optimal methods for synthesizing high-purity calcium nitrate hydrate in laboratory settings?
this compound can be synthesized by reacting calcium carbonate (CaCO₃) with nitric acid (HNO₃), followed by crystallization under controlled humidity and temperature. Key steps include:
- Gradual addition of nitric acid to calcium carbonate to avoid excessive foaming (due to CO₂ release).
- Filtering the solution to remove unreacted particles.
- Evaporating the filtrate at 40–60°C to induce crystallization of tetrahydrate (Ca(NO₃)₂·4H₂O) or trihydrate forms, depending on water content .
- Purity verification via X-ray diffraction (XRD) or inductively coupled plasma (ICP) analysis to confirm stoichiometry and absence of impurities like chloride ions .
Q. How does the hydration state (e.g., tetrahydrate vs. trihydrate) influence the solubility and stability of calcium nitrate under varying temperature conditions?
Hydration states significantly affect solubility and thermal stability:
- Tetrahydrate (Ca(NO₃)₂·4H₂O) melts at ~45°C, releasing water and transitioning to lower hydrates or anhydrous forms. Trihydrate exhibits similar behavior but with distinct phase boundaries .
- Solubility in water decreases with reduced hydration (e.g., tetrahydrate: ~121 g/100 mL at 20°C; anhydrous: ~127 g/100 mL at 20°C).
- Stability studies using thermogravimetric analysis (TGA) reveal stepwise dehydration, with mass loss corresponding to water molecules in the lattice .
Q. What experimental approaches are used to determine the coordination number of Ca²⁺ in this compound solutions?
X-ray diffraction (XRD) and neutron scattering are primary methods:
- In dilute solutions, Ca²⁺ typically coordinates with 6–8 oxygen atoms (from water and nitrate ions).
- In superconcentrated solutions (e.g., Ca(NO₃)₂·3.5H₂O), coordination numbers increase to ~9, resembling crystalline hydrates. This is identified via radial distribution function (RDF) analysis of XRD data .
- Discrepancies between hydration models (dynamic solvation shells) and crystal-type models (rigid lattices) highlight the need for multi-technique validation .
Advanced Research Questions
Q. What advanced structural characterization techniques resolve contradictions between hydration-type and crystal-type models in concentrated this compound solutions?
Contradictions arise from differing interpretations of XRD peaks (e.g., N–O vs. Ca–O interactions). Methodological solutions include:
- Extended X-ray absorption fine structure (EXAFS): Probes local Ca²⁺ coordination environments, distinguishing between nitrate and water ligands .
- Molecular dynamics (MD) simulations: Models ion clustering and hydrogen bonding networks, validated against experimental pair distribution functions (PDFs) .
- Raman spectroscopy: Identifies nitrate ion symmetry changes (D₃h → C₂v) in concentrated solutions, indicating ion pairing or clustering .
Q. How does this compound influence the hydration kinetics and phase evolution of tricalcium silicate (C₃S) in cementitious systems?
Calcium nitrate accelerates C₃S hydration via:
- Enhanced Ca²⁺ supersaturation: Rapid dissolution of Ca(NO₃)₂ increases Ca²⁺ concentration, promoting earlier nucleation of calcium-silicate-hydrate (C-S-H) and portlandite (Ca(OH)₂) .
- Altered silicate polymerization: ²⁹Si NMR reveals increased chain length in C-S-H due to nitrate-induced changes in silicate anion structure .
- Phase quantification: In-situ XRD or calorimetry tracks the suppression of ettringite and stabilization of AFm phases (e.g., monosulfoaluminate) .
Q. What methodological challenges arise in analyzing the thermal decomposition pathways of calcium nitrate hydrates?
Key challenges include:
-
Overlapping decomposition steps: TGA-MS must differentiate between water loss (40–150°C) and nitrate decomposition (≥400°C, releasing NO₂ and O₂) 19.
Thermal decomposition of hydrated calcium nitrate05:07 -
Residual carbonates: Impurities from synthesis (e.g., CaCO₃) complicate mass loss calculations. Purity checks via FTIR or elemental analysis are critical .
-
Kinetic modeling: Isoconversional methods (e.g., Friedman analysis) quantify activation energies for each decomposition stage, but require high-resolution data .
Q. What safety protocols are critical for handling this compound in experimental settings to prevent oxidative hazards?
Safety measures include:
- Storage: Airtight containers in cool, dry environments to prevent deliquescence and nitrate leaching. Separation from combustibles, strong acids, and reducing agents (e.g., metal powders) .
- Personal protective equipment (PPE): Nitrile gloves, Tyvek® suits, and goggles to prevent skin/eye contact. Fume hoods for aerosolized particles .
- Emergency protocols: Immediate rinsing with water for skin/eye exposure (15+ minutes) and use of eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
